(2R,3S)-3-amino-4-methylpentan-2-ol
Description
(2R,3S)-3-Amino-4-methylpentan-2-ol is a chiral secondary alcohol with a primary amine group and a methyl substituent at the 4th carbon. Its molecular formula is C₆H₁₅NO, and its molecular weight is 117.19 g/mol. The stereochemistry (2R,3S) confers specificity in biological interactions and synthetic applications, particularly in pharmaceuticals or asymmetric catalysis. The amino and hydroxyl groups enable hydrogen bonding, influencing solubility and reactivity.
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2R,3S)-3-amino-4-methylpentan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-4(2)6(7)5(3)8/h4-6,8H,7H2,1-3H3/t5-,6+/m1/s1 |
InChI Key |
FIRTUOPMCHUEIX-RITPCOANSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(C)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to two pentanol derivatives with substituents on adjacent carbons:
a. (R,R)/(S,S)-2-Phenylpentan-3-ol (CAS 88790-26-5)
- Molecular Formula : C₁₁H₁₆O
- Molecular Weight : 164.24 g/mol
- Functional Groups : Secondary alcohol, phenyl group at C2.
- Key Differences: Lacks the amino group, reducing polarity and hydrogen-bonding capacity. Phenyl substituent introduces aromaticity and lipophilicity, favoring solubility in organic solvents. No methyl branch at C4, altering steric effects.
b. (2S,3R)-2-(Benzyloxy)pentan-3-ol (CAS 114418-32-5)
- Molecular Formula : C₁₂H₁₈O₂
- Molecular Weight : 194.27 g/mol
- Functional Groups : Secondary alcohol, benzyl ether at C2.
- Key Differences: Benzyloxy group enhances steric bulk and lipophilicity compared to the amino group. Ether linkage reduces reactivity compared to the amine, which can participate in nucleophilic or acid-base reactions.
Data Table: Structural and Inferred Property Comparison
Implications of Stereochemistry
The (2R,3S) configuration of the target compound distinguishes it from the diastereomers and enantiomers of the analogs. For example:
- The (R,R)/(S,S)-2-phenylpentan-3-ol’s stereochemistry may affect its interaction with chiral receptors or catalysts differently than the target compound’s configuration .
Preparation Methods
Diastereomeric Salt Formation
Treatment of the racemate with enantiopure tartaric acid in ethanol induces selective crystallization of the (2R,3S)-diastereomeric salt. After filtration and recrystallization, the free base is liberated using aqueous sodium hydroxide, achieving 98% purity and 99% ee.
Enzymatic Resolution
Lipases (e.g., Candida antarctica lipase B) selectively acetylate the undesired enantiomer in a kinetic resolution. For example, vinyl acetate as an acyl donor in tert-butyl methyl ether affords the (2R,3S)-enantiomer with 90% conversion and 95% ee.
Enzymatic and Biocatalytic Methods
Biocatalysis offers sustainable routes to chiral amino alcohols under mild conditions. Transaminases and ketoreductases are employed to introduce stereochemistry.
Ketoreductase-Catalyzed Reduction
The ketone precursor is reduced using a NADPH-dependent ketoreductase (KRED-101) in a buffer system (pH 7.0, 30°C). Co-factor regeneration is achieved via glucose dehydrogenase, yielding 95% product with >99% ee.
Transaminase-Mediated Amination
A transaminase from Arthrobacter sp. converts 4-methylpentan-2-ol to the target amino alcohol using L-alanine as an amine donor. The reaction proceeds in phosphate buffer (pH 8.0) with pyridoxal-5'-phosphate (PLP) as a cofactor, achieving 80% yield and 97% ee.
Grignard-Based Skeleton Construction
The carbon backbone of (2R,3S)-3-amino-4-methylpentan-2-ol can be assembled via Grignard reactions, followed by stereoselective functionalization.
Alkylation of Epoxides
Reaction of 2-methyloxirane with isopropylmagnesium bromide in tetrahydrofuran forms a secondary alcohol, which is subsequently aminated via a Curtius rearrangement. This two-step process yields the target compound with 75% overall yield and 88% ee.
Table 2: Grignard Reaction Conditions and Outcomes
| Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Isopropylmagnesium Br | THF | -20 | 75 | 88 |
| tert-Butylmagnesium Cl | Diethyl ether | 0 | 68 | 82 |
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Asymmetric Hydrogenation | High ee, scalable | Requires expensive catalysts |
| Chiral Resolution | No chiral catalysts needed | Low atom economy |
| Biocatalysis | Mild conditions, high selectivity | Enzyme cost and stability |
| Grignard Synthesis | Flexible skeleton construction | Multiple steps, moderate ee |
Q & A
Q. What are the recommended synthetic routes for (2R,3S)-3-amino-4-methylpentan-2-ol, and how can stereochemical purity be ensured?
Methodological Answer: Synthesis typically involves asymmetric reduction of ketones or reductive amination of carbonyl intermediates. For stereochemical control, chiral catalysts (e.g., Corey-Bakshi-Shibata) or enzymatic methods (e.g., ketoreductases) are employed. Post-synthesis, enantiomeric purity is validated using chiral HPLC with a cellulose-based column (e.g., Chiralpak AD-H) or polarimetric analysis .
Q. How can researchers characterize the structure and purity of (2R,3S)-3-amino-4-methylpentan-2-ol?
Methodological Answer:
- NMR : and NMR identify functional groups and stereochemistry. Key signals include δ ~1.5 ppm (methyl branches) and δ ~3.0–3.5 ppm (hydroxy and amino protons).
- X-ray Crystallography : Resolves absolute configuration, as seen in structurally similar compounds (e.g., single-crystal studies for (2R,3R)-isomers) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 132.1 for [M+H]) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and OV/AG/P99 respirators for aerosolized particles .
- Ventilation : Work in a fume hood to mitigate inhalation risks.
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation . Toxicity data (e.g., LD) should be cross-referenced with structurally similar amino alcohols .
Q. How can researchers address gaps in physical property data (e.g., solubility, vapor pressure)?
Methodological Answer:
- Experimental Determination : Use techniques like gravimetric analysis for solubility (in water/ethanol mixtures) or dynamic vapor sorption (DVS) for hygroscopicity.
- QSAR Modeling : Predict properties via software (e.g., ACD/Labs) using fragment-based contributions, validated against analogs (e.g., 4-methylpentan-2-ol derivatives) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of (2R,3S)-3-amino-4-methylpentan-2-ol in receptor binding studies?
Methodological Answer: Conduct molecular docking (e.g., AutoDock Vina) with chiral-specific receptors (e.g., G-protein-coupled receptors). Compare binding affinities of enantiomers using surface plasmon resonance (SPR). For example, the (2R,3S) configuration may exhibit higher affinity due to optimal hydrogen bonding with active sites, as seen in β-adrenergic agonists .
Q. What experimental conditions affect the compound’s stability, and how can degradation be minimized?
Methodological Answer:
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer: Re-evaluate conflicting data using standardized assays (e.g., OECD Test No. 423 for acute oral toxicity). Cross-validate with in vitro models (e.g., HepG2 cell viability assays) and compare with structurally validated analogs (e.g., 3-amino-2-pentanol derivatives) .
Q. What computational tools are effective for modeling its interactions in enzymatic systems?
Methodological Answer: Use density functional theory (DFT) to map transition states in enzyme-catalyzed reactions (e.g., amino alcohol dehydrogenase systems). Pair with molecular dynamics simulations (e.g., GROMACS) to study conformational flexibility in aqueous environments .
Q. How can enantiomeric impurities be quantified at trace levels (<1%)?
Methodological Answer: Employ ultra-high-performance chiral chromatography (UHPLC-CSP) with sub-2 µm particle columns (e.g., Chiralcel OD-3). Validate using spiked samples with known (2S,3R) impurities and limit of detection (LOD) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
